molecular formula C10H8O7S2 B1613765 1-Hydroxynaphthalene-2,7-disulfonic acid CAS No. 6470-96-8

1-Hydroxynaphthalene-2,7-disulfonic acid

Cat. No.: B1613765
CAS No.: 6470-96-8
M. Wt: 304.3 g/mol
InChI Key: JPWRLUYULZUVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxynaphthalene-2,7-disulfonic acid is a useful research compound. Its molecular formula is C10H8O7S2 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Hydroxynaphthalene-2,7-disulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hydroxynaphthalene-2,7-disulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6470-96-8

Molecular Formula

C10H8O7S2

Molecular Weight

304.3 g/mol

IUPAC Name

1-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C10H8O7S2/c11-10-8-5-7(18(12,13)14)3-1-6(8)2-4-9(10)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17)

InChI Key

JPWRLUYULZUVRH-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

Navigating the Unseen: A Technical Guide to the Safe Handling of 1-Naphthol-2,7-disulfonic acid (CAS 6470-96-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling protocols for 1-Naphthol-2,7-disulfonic acid (CAS 6470-96-8). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related naphthalenesulfonic acid derivatives to provide a robust framework for risk assessment and safe laboratory practices. The information herein is intended to empower researchers to work confidently and safely with this and similar chemical entities.

Understanding the Compound: A Profile of 1-Naphthol-2,7-disulfonic acid

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

Given the data gap for this specific compound, a thorough risk assessment is the cornerstone of safe handling. This involves identifying potential hazards, evaluating the likelihood and severity of potential exposure, and implementing appropriate control measures.

Anticipated Hazard Profile (Based on Analogs)
HazardDescriptionPotential Severity
Skin Corrosion/Irritation Direct contact may cause irritation or, in the case of concentrated solutions or prolonged exposure, chemical burns.[3][5]Moderate to High
Serious Eye Damage/Irritation Contact with eyes can cause severe irritation and potentially irreversible damage.[3][5]High
Respiratory Irritation Inhalation of dust or aerosols may cause irritation to the respiratory tract.[6]Moderate
Acute Oral Toxicity While some related compounds show low acute oral toxicity, ingestion should always be avoided.[7]Low to Moderate
Risk Assessment Workflow

The following diagram outlines a systematic approach to risk assessment before commencing any work with 1-Naphthol-2,7-disulfonic acid.

RiskAssessmentWorkflow Risk Assessment Workflow for Handling 1-Naphthol-2,7-disulfonic acid cluster_plan Planning Phase cluster_assess Assessment Phase cluster_control Control Phase cluster_review Review & Refine A Identify Experimental Protocol & Quantities B Review Available Data on Analogous Compounds A->B Gather Information C Identify Potential Hazards (Skin/Eye Contact, Inhalation, Ingestion) B->C Inform Hazard Identification D Evaluate Exposure Potential (Duration, Frequency, Concentration) C->D Assess Likelihood E Characterize Risk (Low, Medium, High) D->E Determine Severity F Implement Control Measures (PPE, Engineering Controls, Work Practices) E->F Mitigate Risks G Develop Emergency Procedures (Spill, Exposure) F->G Prepare for Incidents H Review and Update Risk Assessment Periodically G->H Continuous Improvement

Caption: A systematic workflow for conducting a risk assessment prior to handling 1-Naphthol-2,7-disulfonic acid.

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to exposure control is essential.

Engineering Controls
  • Chemical Fume Hood: All work with solid 1-Naphthol-2,7-disulfonic acid or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPESpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4]Protects against splashes and dust, preventing serious eye damage.
Hand Protection Nitrile or other chemically resistant gloves.[4]Prevents skin contact and potential irritation or burns.
Skin and Body Protection A laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.
Respiratory Protection For operations that may generate significant dust or aerosols, a NIOSH-approved respirator may be necessary based on the risk assessment.Provides an additional layer of protection against inhalation hazards.

Safe Handling and Storage: Best Practices in the Laboratory

Adherence to strict protocols for handling and storage is critical for maintaining a safe research environment.

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.

  • Weighing: Weigh the solid compound in the chemical fume hood. Use a spatula to handle the powder and avoid generating dust.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent with stirring. Be aware of any potential exothermic reactions.

  • Transfers: Use appropriate glassware and techniques to transfer solutions, minimizing the risk of spills.

  • Post-Handling: After handling, decontaminate the work area and wash hands thoroughly.[4]

Storage Requirements
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate harm.

Exposure Scenarios and First Aid

| Exposure Route | First Aid Measures | | --- | --- | --- | | Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. | | Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8] | | Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[6] | | Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4] |

Spill Response Protocol
  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution.

  • Report: Report the spill to the appropriate laboratory safety personnel.

Waste Disposal: Responsible Stewardship

All waste containing 1-Naphthol-2,7-disulfonic acid must be treated as hazardous waste.

  • Solid Waste: Collect in a labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed container. Do not pour down the drain.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

Conclusion: A Commitment to Safety

While a specific, comprehensive safety profile for 1-Naphthol-2,7-disulfonic acid (CAS 6470-96-8) is not currently available, a proactive and informed approach based on the known hazards of structurally similar compounds is essential for ensuring the safety of all laboratory personnel. By adhering to the principles of thorough risk assessment, implementing robust control measures, and being prepared for emergencies, researchers can confidently and responsibly advance their scientific endeavors.

References

  • Canada.ca. (2023, June 9). Screening assessment - Naphthalene sulfonic acids and salts (NSAs) Group. Retrieved from [Link]

  • Canada.ca. (2023, March 20). Draft screening assessment - Naphthalene Sulfonic Acids and Salts (NSAs) Group. Retrieved from [Link]

  • Johnson, W., Jr, Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., & Snyder, P. W. (2019). Final report on the amended safety assessment of sodium polynaphthalenesulfonate and sodium naphthalenesulfonate. International journal of toxicology, 38(1_suppl), 5S–30S. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfo-1-naphthalenyl)azo]-, compounds - Evaluation statement. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2019, August 22). Safety Assessment of Sodium Naphthalenesulfonate and Sodium Polynaphthalenesulfonate as Used in Cosmetics. Retrieved from [Link]

  • LookChem. (n.d.). Cas 92-41-1,Naphthalene-2,7-disulfonic acid. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-Naphthalenesulfonic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Naphthol. Retrieved from [Link]

  • Sciencemadness.org. (2009, January 4). The synthesis of 1 and 2-naphthols from Napththalene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [Procedure name not specified]. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,7-naphthalenedisulfonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid.

Sources

Technical Guide: Acidity Constants & Physicochemical Profiling of 1-Hydroxynaphthalene-2,7-disulfonic Acid

[1]

Executive Summary

1-Hydroxynaphthalene-2,7-disulfonic acid (CAS: 578-85-8 for the 3,6-isomer analog; often custom synthesized or isolated as a technical salt) is a critical naphthalene derivative used primarily as an intermediate in the synthesis of azo dyes and as a complexometric reagent.[1][2] Its physicochemical behavior is governed by the interplay between the electron-rich naphthol ring and the strongly electron-withdrawing sulfonic acid groups.[1]

Understanding the pKa values of this compound is essential for:

  • Dye Synthesis: Controlling the ionization state during diazo coupling reactions (typically occurring at pH 8–10).

  • Analytical Chemistry: Utilizing the compound as a fluorescent pH indicator or metal chelator.[1]

  • Drug Formulation: Predicting solubility and ionization at physiological pH.[1]

Structural Analysis & Theoretical Framework

The molecule consists of a naphthalene core substituted with a hydroxyl group at position 1 and sulfonic acid groups at positions 2 and 7.[1][3]

Electronic Effects & Intramolecular Bonding[1][4]
  • Sulfonic Acid Groups (Positions 2 & 7): These are strong acids. The sulfonate group at position 7 exerts a long-range electron-withdrawing inductive effect (-I), increasing the acidity of the phenolic proton.[1]

  • Hydroxyl Group (Position 1): Typically a weak acid (pKa ~9.3 for unsubstituted 1-naphthol).[1]

  • The "Ortho Effect" (Position 1 vs. 2): The sulfonic acid group at position 2 is ortho to the hydroxyl group. This proximity allows for intramolecular hydrogen bonding between the phenolic hydrogen and the sulfonate oxygen (

    
    ).[1] This interaction stabilizes the protonated form, effectively raising the pKa  of the hydroxyl group compared to isomers where the sulfonate is distant (e.g., 1,4-substitution).[1]
    
Predicted vs. Empirical pKa Values

Based on Structure-Activity Relationships (SAR) and comparative data from isomers (like 1-naphthol-4-sulfonic acid and 2-naphthol-6,8-disulfonic acid), the acidity constants are categorized as follows:

Proton SiteGroupTypeEstimated pKaStructural Influence
pKa₁ 2-SO₃HStrong Acid< 1.0High dissociation due to resonance stabilization of sulfonate.[1]
pKa₂ 7-SO₃HStrong Acid< 1.0Similar to pKa₁, minimal interaction with OH.[1]
pKa₃ 1-OHWeak Acid9.0 – 9.8 Stabilized by H-bond with 2-sulfonate (raises pKa) vs. Destabilized by -I effect of 7-sulfonate (lowers pKa).

Note: While the sulfonic acid protons dissociate at very low pH (often negative pKa), the relevant value for biological and chemical applications is pKa₃ (Phenolic OH) .

Deprotonation Pathway Visualization

The following diagram illustrates the stepwise dissociation of the molecule from its fully protonated form (


1

DeprotonationPathwaycluster_bondStabilizing InteractionH3LH3L(Fully Protonated)pH < 0H2LH2L(-)(Mono-anion)pH ~ 1H3L->H2L-H+ (7-SO3H)pKa1 < 1HLHL(2-)(Di-anion)pH 2-8H2L->HL-H+ (2-SO3H)pKa2 < 1LL(3-)(Tri-anion)pH > 10HL->L-H+ (1-OH)pKa3 ~ 9.4

Figure 1: Stepwise deprotonation equilibrium.[1] The transition from HL(2-) to L(3-) represents the phenolic dissociation.[1]

Experimental Methodologies

To determine the precise pKa values, specifically the phenolic pKa₃, simple potentiometric titration is often insufficient due to the low concentration of the species and potential overlapping equilibria.[1] UV-Vis Spectrophotometry is the gold standard for this application.[1]

Protocol: Spectrophotometric Determination of pKa₃

Principle: The protonated naphthol (



1
Reagents & Equipment[1][4]
  • Analyte: Pure 1-Hydroxynaphthalene-2,7-disulfonic acid (disodium salt).[1]

  • Buffer System: Universal buffer (Britton-Robinson) or specific buffers (Borate/Phosphate) covering pH 7.0 – 12.0.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60) with thermostated cell holder (

    
    ).[1]
    
Step-by-Step Workflow
  • Stock Preparation: Prepare a

    
     M stock solution of the analyte in deionized water.[1]
    
  • Isosbestic Point Scan:

    • Prepare two samples: one at pH 2.0 (fully protonated OH) and one at pH 12.0 (fully deprotonated O-).[1]

    • Scan from 200 nm to 500 nm.[1]

    • Identify

      
       for the acidic form (
      
      
      ) and basic form (
      
      
      ), and the isosbestic point (where absorbance is pH-independent).
  • Titration Series:

    • Prepare 10-12 aliquots of the stock solution.

    • Adjust the pH of each aliquot incrementally from 7.0 to 11.5 using NaOH or HCl.[1]

    • Record the exact pH of each solution.[1]

  • Measurement: Measure Absorbance (

    
    ) at the chosen analytical wavelength (
    
    
    , typically the
    
    
    of the basic form).
  • Data Analysis:

    • Plot

      
       vs. pH to obtain a sigmoidal curve.[1]
      
    • Apply the linearized equation:

      
      [1]
      
    • The intercept of the linear plot is the pKa.[1]

Visualization of Experimental Workflow

SpectroWorkflowStartStart: Stock Solution(1e-4 M Analyte)ScanSpectral Scan(pH 2 vs pH 12)Start->ScanSelectSelect Analytical Wavelength(Max shift, e.g., 330 nm)Scan->SelectBufferPrepare Buffer Series(pH 7.0 - 11.5)Select->BufferMeasureMeasure Absorbance(at selected Wavelength)Buffer->MeasurePlotData Processing(Sigmoidal Regression)Measure->PlotResultOutput: pKa ValuePlot->Result

Figure 2: Workflow for spectrophotometric pKa determination.

Applications & Implications

pH Indicators & Sensors

Due to the distinct spectral shift between the protonated (colorless/pale yellow) and deprotonated (yellow/orange) forms, this compound serves as a fluorescent pH indicator in the alkaline range (pH 8–10).[1]

Complexometric Titrations

The 1-hydroxy-2-sulfonic acid motif provides a bidentate site for metal chelation (e.g.,


111
Dye Synthesis Intermediates

In the production of azo dyes, the coupling reaction rate is pH-dependent.[1] The diazonium salt attacks the naphtholate ion (active species).[1] Therefore, the reaction pH must be maintained above the pKa of the hydroxyl group (> 9.[1]5) to ensure sufficient concentration of the reactive nucleophile.[1]

References

  • Determination of pKa Values : Reijenga, J., et al. (2013).[1] Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Link

  • Naphthol Acidity : Bryson, A., & Matthews, R. W. (1961).[1] The Ionization Constants of Some Sulfonated Naphthols. Australian Journal of Chemistry.[1] (Classic reference establishing the effect of sulfonate position on naphthol acidity).[1]

  • Spectrophotometric Methods : Berkhout, J. H., & Ram, A. H. N. (2019).[1] Recent Advancements in Spectrophotometric pKa Determinations. Indian Journal of Pharmaceutical Education and Research. Link

  • Compound Data : PubChem. 1-Naphthol-3,6-disulfonic acid (Isomer comparison). National Library of Medicine.[1] Link

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 1-Naphthol-2,7-disulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the principles, methodologies, and expected outcomes for the analysis of 1-Naphthol-2,7-disulfonic acid using UV-Vis spectrophotometry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the spectroscopic properties of this compound.

Executive Summary

1-Naphthol-2,7-disulfonic acid is a key intermediate in the synthesis of various organic compounds, particularly azo dyes.[1] Its utility is intrinsically linked to its electronic structure, which can be effectively probed using UV-Vis spectrophotometry. This guide will delve into the theoretical basis for its light absorption, provide a detailed experimental protocol for acquiring its spectrum, discuss the significant influence of environmental factors such as pH, and present expected spectral characteristics based on the analysis of its chromophoric system. While a definitive, published high-resolution spectrum for this specific molecule is not widely available, this guide establishes a robust framework for its empirical determination and interpretation.

Theoretical Framework: Understanding the Naphthalene Chromophore

The UV-Vis absorption of 1-Naphthol-2,7-disulfonic acid is governed by the electronic transitions within its naphthalene ring system. Naphthalene, a bicyclic aromatic hydrocarbon, exhibits strong absorption in the ultraviolet region due to π→π* transitions.[1][2] These transitions involve the excitation of electrons from bonding π molecular orbitals to anti-bonding π* molecular orbitals.[1]

The addition of substituents to the naphthalene core significantly modifies its absorption characteristics:

  • Hydroxyl (-OH) Group: The -OH group at the 1-position acts as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. Through resonance, the lone pair of electrons on the oxygen atom can delocalize into the aromatic system, increasing the energy of the highest occupied molecular orbital (HOMO) and decreasing the HOMO-LUMO energy gap. This typically results in a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths.[3]

  • Sulfonic Acid (-SO3H) Groups: The two sulfonic acid groups at the 2- and 7-positions are strongly electron-withdrawing and significantly enhance the water solubility of the molecule.[4] Their primary electronic effect on the chromophore is inductive, which can also influence the energy levels of the molecular orbitals and thus the absorption spectrum.

The combination of these substituents on the naphthalene scaffold leads to a complex and unique UV-Vis absorption profile that is highly sensitive to the molecular environment.

Expected Spectral Characteristics

Based on the analysis of related compounds such as 1-naphthol and other naphthalenesulfonic acids, the UV-Vis spectrum of 1-Naphthol-2,7-disulfonic acid in an aqueous medium is expected to exhibit multiple absorption bands. For comparison, 1-naphthol in water displays a λmax around 321.6 nm.[5] The presence of the sulfonic acid groups is anticipated to cause shifts in the absorption maxima.

The spectrum of naphthalene derivatives generally shows two main regions of absorption, often referred to as the ¹Lₐ and ¹Lₙ bands, arising from different electronic transitions within the aromatic system.[6] For 1-Naphthol-2,7-disulfonic acid, one can anticipate a complex spectrum with maxima likely in the range of 220-250 nm and another set of bands at longer wavelengths, potentially between 280-340 nm.

Table 1: Physicochemical Properties of Naphthalene-2,7-disulfonic acid (Related Compound)

PropertyValueSource
Molecular Formula C₁₀H₈O₆S₂[7][8]
Molecular Weight 288.3 g/mol [7][8]
Appearance White, crystalline solid[1]
Solubility Soluble in water[1]

The Critical Influence of pH

The UV-Vis spectrum of 1-Naphthol-2,7-disulfonic acid is expected to be highly dependent on the pH of the solution. This is due to the deprotonation of the hydroxyl and sulfonic acid groups.

  • Acidic to Neutral pH: At low pH, both the hydroxyl and sulfonic acid groups will be in their protonated forms (-OH and -SO₃H).

  • Alkaline pH: As the pH increases, the hydroxyl group will deprotonate to form a phenolate ion (-O⁻). This deprotonation introduces a more powerful electron-donating group, leading to a significant bathochromic shift and often an increase in molar absorptivity (hyperchromic effect).[4][9] The sulfonic acid groups, being strongly acidic, will exist as sulfonate ions (-SO₃⁻) across a wide pH range.

The presence of an isosbestic point, a wavelength at which the absorbance of the solution remains constant as the pH changes, would indicate a clear equilibrium between the protonated and deprotonated forms of the molecule.

Experimental Protocol for UV-Vis Spectral Acquisition

This section provides a detailed, self-validating methodology for obtaining the UV-Vis absorption spectrum of 1-Naphthol-2,7-disulfonic acid.

Instrumentation and Materials
  • Spectrophotometer: A calibrated double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

  • Analyte: 1-Naphthol-2,7-disulfonic acid (or its disodium salt for enhanced solubility).

  • Solvent: Deionized water or a suitable buffer system.

  • pH Meter: Calibrated pH meter for accurate pH measurements.

  • Reagents: Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions for pH adjustment.

Step-by-Step Procedure
  • Preparation of Stock Solution:

    • Accurately weigh a known amount of 1-Naphthol-2,7-disulfonic acid and dissolve it in deionized water to prepare a stock solution of a known concentration (e.g., 1 mM).

  • Preparation of Working Solutions:

    • Prepare a series of dilutions from the stock solution to determine a suitable concentration range where the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).

  • Instrument Calibration and Blanking:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Fill both the reference and sample cuvettes with the solvent (deionized water or buffer) and record a baseline spectrum. This will correct for any absorbance from the solvent and cuvettes.[10]

  • Spectral Acquisition at a Fixed pH:

    • Rinse the sample cuvette with the working solution of the analyte.

    • Fill the sample cuvette with the working solution and place it in the spectrophotometer.

    • Scan the absorbance from a starting wavelength (e.g., 800 nm) to an ending wavelength (e.g., 200 nm).

    • Identify the wavelength(s) of maximum absorbance (λmax).

  • Investigation of pH Effects:

    • Prepare a series of solutions of the analyte in different buffers covering a wide pH range (e.g., pH 2 to 12).

    • Record the UV-Vis spectrum for each pH value, ensuring the same concentration of the analyte in each solution.

    • Plot the absorbance at the identified λmax values against pH to observe the spectral shifts and determine any pKa values.

Data Analysis and Interpretation
  • Record the λmax values and the corresponding molar absorptivity (ε), which can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

  • Analyze the spectral shifts as a function of pH to understand the acid-base equilibria of the molecule.

Visualizing the Process

The following diagrams illustrate the chemical structure of the analyte and the workflow for its spectral analysis.

G cluster_molecule Chemical Structure mol OH / C10H5--SO3H SO3H caption Figure 1: Structure of 1-Naphthol-2,7-disulfonic acid.

Caption: Figure 1: Structure of 1-Naphthol-2,7-disulfonic acid.

G start Start: Obtain Analyte prep_stock Prepare Stock Solution start->prep_stock prep_working Prepare Working Solutions prep_stock->prep_working instrument_setup Instrument Setup & Blanking prep_working->instrument_setup scan_spectrum Acquire UV-Vis Spectrum instrument_setup->scan_spectrum analyze_data Analyze Data (λmax, ε) scan_spectrum->analyze_data ph_study pH Dependence Study analyze_data->ph_study Optional end End: Report Results analyze_data->end ph_study->analyze_data

Caption: Figure 2: Experimental workflow for UV-Vis analysis.

Conclusion and Future Directions

References

  • LookChem. Cas 92-41-1, Naphthalene-2,7-disulfonic acid. [Link]

  • PubChem. 2,7-Naphthalenedisulfonic acid | C10H8O6S2 | CID 66707. [Link]

  • Tandfonline. The effect of pH on the slow-release behaviour of 1- and 2-naphthol from chitosan film. [Link]

  • Chemistry LibreTexts. 14.11: Electronic Spectra: Ultraviolet and Visible Spectroscopy. [Link]

  • ResearchGate. UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol.... [Link]

  • ACS Publications. The Ultraviolet Absorption Spectra of Some Hydroxynaphthalenes | Journal of the American Chemical Society. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 1,5-Naphthalenedisulfonic Acid. [Link]

  • SciSpace. UV-Visible Spectra and Photoacidity of Phenols, Naphthols and Pyrenols. [Link]

  • ResearchGate. UV‐Visible Spectra and Photoacidity of Phenols, Naphthols and Pyrenols | Request PDF. [Link]

  • ACS Publications. Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology | Analytical Chemistry. [Link]

  • Indian Academy of Sciences. The effect of substitution on the light absorption of naphthalene. [Link]

  • NIST WebBook. 1-Naphthalenesulfonic acid. [Link]

  • SID. Removal of 1-Naphthol From Water via Photocatalytic Degradation Over N, S-TiO2/Silica Sulfuric Acid Under Visible Light. [Link]

  • ResearchGate. UV‐Visible Spectra and Photoacidity of Phenols, Naphthols and Pyrenols | Request PDF. [Link]

  • Mettler Toledo. UV/Vis Water Testing | Your Guide to Accurate Water Quality Analysis. [Link]

  • PubChem. 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:3). [Link]

  • PubChem. 2,7-naphthalenedisulfonic acid, 4-hydroxy-5-[[4-[[1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]azo] -. [Link]

  • ASTM. ASTM Std Practices for General UV-VIS Quantitative Analysis. [Link]

  • Wikipedia. Naphthalenedisulfonic acid. [Link]

  • ResearchGate. Selected λmax of 1 and 2-naphthols in water | Download Scientific Diagram. [Link]

  • PubChem. 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(2-hydroxyphenyl)methylene]amino]-, sodium salt (1:1). [Link]

  • PubChem. 2,7-Naphthalenedisulfonic acid. [Link]

  • MDPI. A Rapid UV/Vis Spectrophotometric Method for the Water Quality Monitoring at On-Farm Root Vegetable Pack Houses. [Link].mdpi.com/2073-4441/13/1/1)

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An In-depth Technical Guide to the Core Differences Between 1-Hydroxynaphthalene-2,7-disulfonic acid and Chromotropic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalene-based sulfonic acids are foundational scaffolds in analytical chemistry and dye synthesis. This guide provides a detailed comparative analysis of two structurally related yet functionally distinct molecules: 1-Hydroxynaphthalene-2,7-disulfonic acid and 4,5-Dihydroxynaphthalene-2,7-disulfonic acid, commonly known as Chromotropic acid. While both share a naphthalenedisulfonic acid core, the presence of a second hydroxyl group in Chromotropic acid dramatically alters its chemical properties, transforming it from a standard dye intermediate into a highly specific and sensitive chromogenic reagent. This paper will elucidate their structural, chemical, and functional differences, explain the mechanistic basis for these distinctions, and provide practical insights into their respective applications.

Introduction: The Naphthalene Sulfonic Acid Framework

Naphthalenesulfonic acids are a class of organic compounds characterized by a naphthalene ring substituted with one or more sulfonic acid (-SO₃H) groups.[1] The presence of these highly polar sulfonic acid groups imparts significant water solubility to the otherwise hydrophobic naphthalene core.[2] This solubility is a critical feature that makes them invaluable as intermediates in the synthesis of water-soluble azo dyes and as reagents in aqueous analytical systems.[1][3]

This guide focuses on two specific derivatives that highlight how subtle structural modifications can lead to vastly different functionalities:

  • 1-Hydroxynaphthalene-2,7-disulfonic acid: A monosubstituted hydroxy derivative primarily used as a building block in dye synthesis.

  • Chromotropic acid (4,5-Dihydroxynaphthalene-2,7-disulfonic acid): A disubstituted hydroxy derivative renowned for its role as a specific colorimetric reagent.[4]

The core objective is to move beyond a simple comparison of properties and delve into the chemical principles that govern their distinct applications.

Comparative Physicochemical Profiles

A direct comparison of the fundamental properties of these two acids reveals their similarities and the critical structural distinction that defines their divergent utility.

Property1-Hydroxynaphthalene-2,7-disulfonic acidChromotropic Acid
Systematic Name 1-Hydroxynaphthalene-2,7-disulfonic acid4,5-Dihydroxynaphthalene-2,7-disulfonic acid[4]
Common Name (No common name)Chromotropic acid[5]
CAS Number Varies based on salt form148-25-4[6]
Molecular Formula C₁₀H₈O₇S₂C₁₀H₈O₈S₂[7]
Molecular Weight 304.30 g/mol 320.30 g/mol [7]
Appearance Typically a dark-colored or off-white solid[2]White to beige crystalline solid[7]
Key Structural Feature Single hydroxyl group at C1 positionTwo hydroxyl groups at C4 and C5 positions[4]
Primary Application Dye intermediate[2]Analytical chromogenic reagent[8]

The Decisive Structural Difference: A Tale of Two Hydroxyls

The fundamental difference between these two molecules lies in the number and position of their hydroxyl (-OH) groups. This single distinction is the primary driver of their unique chemical behaviors.

Diagram: Comparative Molecular Structures

Caption: Molecular structures of 1-Hydroxynaphthalene-2,7-disulfonic acid and Chromotropic acid.

Analysis of 1-Hydroxynaphthalene-2,7-disulfonic acid: This molecule serves as a classic "coupling component" in the synthesis of azo dyes. The hydroxyl group activates the naphthalene ring, making the positions ortho and para to it (primarily the C4 position) susceptible to electrophilic attack by a diazonium salt. This diazo coupling reaction is the cornerstone of azo dye chemistry, forming the characteristic -N=N- chromophore.[9]

Analysis of Chromotropic Acid: The defining feature of chromotropic acid is the presence of two hydroxyl groups at the C4 and C5 positions.[4] This peri positioning is critical. The two hydroxyl groups are spatially close, creating a perfect pocket for chelation. This structural arrangement allows chromotropic acid to act as a bidentate ligand, forming stable, colored complexes with various analytes, a property not shared by its mono-hydroxy counterpart.[10]

Functional Divergence: Dye Intermediate vs. Analytical Reagent

The structural differences directly translate into distinct fields of application.

1-Hydroxynaphthalene-2,7-disulfonic acid: A Workhorse in Dye Synthesis

As a coupling component, this acid is a precursor used in the manufacturing of a wide array of dyes.[2] Its primary function is to react with a diazotized aromatic amine (the diazo component) to create a larger, conjugated system that absorbs light in the visible spectrum, thereby producing color. Its utility is in being a reliable and water-soluble building block for creating complex dye structures.

Chromotropic Acid: A Specialist in Analytical Chemistry

Chromotropic acid's name itself, derived from Greek chromos (color) and tropos (turn or change), alludes to its function.[5] It is a highly valued chromogenic reagent, meaning it reacts with specific substances to produce a distinct, measurable color change.[5]

Key Analytical Applications:

  • Formaldehyde Detection: This is the most prominent application of chromotropic acid.[5] In the presence of concentrated sulfuric acid, it reacts specifically with formaldehyde to form a purple-colored dibenzoxanthylium cation.[11][12] This complex has a strong absorbance maximum around 580 nm, allowing for highly sensitive and specific spectrophotometric quantification of formaldehyde.[5][13] The reaction is so reliable that it forms the basis of the NIOSH Method 3500 for formaldehyde analysis.[13]

  • Metal Ion Detection: It forms colored complexes with a variety of metal ions, including titanium, chromium, and mercury, enabling their colorimetric determination.[7][14]

  • Nitrate and Nitrite Detection: Chromotropic acid can also be used for the direct spectrophotometric determination of nitrate anions.[5]

  • Precursor to Other Indicators: It is used to synthesize more complex indicators and chelating agents, such as Arsenazo III, which are used for detecting rare earth metals.[7][10]

Mechanism Spotlight: The Chromotropic Acid Test for Formaldehyde

To fully appreciate the unique capability of chromotropic acid, it is essential to understand the mechanism behind its most famous application. The specificity for formaldehyde stems from its ability to act as a bridge between two molecules of chromotropic acid.

Causality of the Experimental Choice: The reaction requires concentrated sulfuric acid for two key reasons. First, it acts as a dehydrating agent, driving the condensation reaction forward. Second, it provides the highly acidic environment necessary for the formation and stabilization of the final cationic chromophore.

Diagram: Reaction of Chromotropic Acid with Formaldehyde

G reagent1 2x Chromotropic Acid intermediate Intermediate Adduct (Unstable) reagent1->intermediate reagent2 Formaldehyde (CH₂O) reagent2->intermediate condition Conc. H₂SO₄ (Dehydration & Acid Catalyst) condition->intermediate product Purple Dibenzoxanthylium Cation (Chromophore, λmax ≈ 580 nm) condition->product intermediate->product Dehydration

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 1-Hydroxynaphthalene-2,7-disulfonic Acid as a Versatile Dye Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of 1-Hydroxynaphthalene-2,7-disulfonic acid, commonly known as R-salt, as a pivotal intermediate in the synthesis of azo dyes. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, causality behind experimental choices, and self-validating protocols essential for reproducible and high-quality outcomes. We will explore the core reaction mechanism, present a detailed step-by-step synthesis protocol, discuss critical characterization techniques, and offer a troubleshooting guide based on field-proven insights.

Introduction: The Significance of 1-Hydroxynaphthalene-2,7-disulfonic Acid (R-Salt)

1-Hydroxynaphthalene-2,7-disulfonic acid is a highly valuable organic compound within the family of hydroxynaphthalenesulfonic acids, which serve as precursors to a vast array of azo dyes and various aminonaphthalenesulfonic acids.[1] Its utility stems from the unique electronic and structural properties of its naphthalene core, which is activated by a hydroxyl group and functionalized with two sulfonic acid groups.

In the synthesis of azo dyes, R-salt functions as a "coupling component." The general process involves a two-step reaction: the diazotization of a primary aromatic amine followed by the azo coupling of the resulting diazonium salt with an electron-rich substrate like R-salt.[2][3] The hydroxyl (-OH) group on the naphthalene ring is a powerful activating group, directing the electrophilic diazonium salt to couple at the ortho position. Concurrently, the two sulfonic acid (-SO₃H) groups confer excellent water solubility to the final dye molecule, a critical property for applications in textiles, inks, and as biological stains.[3] This inherent solubility is a key reason for its widespread use over less soluble naphthol derivatives.[3]

Foundational Safety & Handling Protocols

A commitment to safety is the bedrock of trustworthy and reproducible science. 1-Hydroxynaphthalene-2,7-disulfonic acid and its salt forms are classified as irritants.[4][5][6] Adherence to the following protocols is mandatory.

2.1 Personal Protective Equipment (PPE)

  • Hand Protection: Wear nitrile or other chemically resistant protective gloves.[4]

  • Eye Protection: Chemical safety goggles or a full-face shield are required to prevent eye contact.[4][7]

  • Skin and Body Protection: A lab coat and appropriate footwear (closed-toe shoes) must be worn.[4][8]

2.2 Engineering Controls & Emergency Procedures

  • Ventilation: All handling of the solid powder should be performed in a well-ventilated area or, preferably, inside a chemical fume hood to prevent inhalation of dust.[4][7][8]

  • Eye Wash & Safety Shower: Ensure that an emergency eye wash fountain and safety shower are immediately accessible in the work area.[4]

  • First Aid (Exposure):

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[7]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. If eye irritation persists, get medical advice.[6][7]

    • Inhalation: Move the person to fresh air. If respiratory irritation or discomfort occurs, seek medical attention.[6]

2.3 Storage & Incompatibilities

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location.[8]

  • Incompatible Materials: Keep away from strong oxidizing agents, as contact may lead to vigorous reactions.[4][5]

The Core Mechanism: Diazotization and Azo Coupling

The synthesis of an azo dye using R-salt is a classic example of electrophilic aromatic substitution. The process is bifurcated into two distinct, temperature-critical stages.[2]

  • Stage 1: Diazotization. A primary aromatic amine is converted into a diazonium salt. This reaction involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl). The reaction is highly exothermic and the resulting diazonium salt is unstable at room temperature. Therefore, maintaining a temperature of 0–5 °C is the most critical parameter to prevent thermal decomposition of the diazonium salt and subsequent failure of the synthesis. [2]

  • Stage 2: Azo Coupling. The diazonium salt, a weak electrophile, attacks the electron-rich ring of the coupling component, R-salt. For coupling to naphthols, the reaction is conducted under mild alkaline conditions (pH 8-10).[9] This is a crucial experimental choice: the alkaline medium deprotonates the hydroxyl group of R-salt to form the much more strongly activating naphthoxide anion. This significantly increases the nucleophilicity of the ring, facilitating the electrophilic attack by the diazonium ion and driving the reaction to completion.

Below is a diagram illustrating the fundamental chemical logic of this two-stage process.

Azo_Dye_Synthesis Fig. 1: Azo Dye Synthesis Pathway cluster_0 Stage 1: Diazotization (0-5 °C) cluster_1 Stage 2: Azo Coupling (Alkaline pH) A Aromatic Amine (e.g., Sulfanilic Acid) C Diazonium Salt (Ar-N₂⁺) A->C HNO₂ (in situ) B NaNO₂ + HCl E Azo Dye Product C->E Electrophilic Aromatic Substitution D 1-Hydroxynaphthalene-2,7-disulfonic acid (R-Salt) + NaOH

Fig. 2: Experimental workflow for azo dye synthesis.

Part A: Diazotization of Sulfanilic Acid

  • In a 250 mL beaker, dissolve 1.8 g of sulfanilic acid and 0.6 g of sodium carbonate in 50 mL of water. Gentle warming may be required. Once dissolved, cool the solution to room temperature.

  • In a separate small beaker, dissolve 0.75 g of sodium nitrite in 10 mL of water.

  • Place the beaker containing the sulfanilic acid solution into a large ice-water bath. Stir with a magnetic stirrer until the internal temperature is between 0 and 5 °C.

  • Add the sodium nitrite solution to the cold sulfanilic acid solution.

  • While maintaining vigorous stirring and a temperature below 5 °C, slowly add 2.5 mL of concentrated hydrochloric acid dropwise.

  • Self-Validation Check: After stirring for 10 minutes in the ice bath, test for the presence of excess nitrous acid. Dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate dark blue/black color indicates that diazotization is complete. [10]If the test is negative, add a small amount of additional sodium nitrite solution. Keep this diazonium salt solution cold for the next step.

Part B: Azo Coupling Reaction

  • In a separate 250 mL beaker, dissolve 3.5 g of 1-Hydroxynaphthalene-2,7-disulfonic acid disodium salt and ~1.0 g of sodium hydroxide in 75 mL of water.

  • Cool this solution in an ice bath to below 5 °C.

  • With continuous and efficient stirring, slowly add the cold diazonium salt solution (from Part A) to the alkaline R-salt solution.

  • A deep red/orange color and the formation of a precipitate should be observed immediately.

  • Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

Part C: Isolation and Purification

  • To decrease the solubility of the dye and promote precipitation, add ~20 g of solid sodium chloride (or add saturated NaCl solution) to the reaction mixture and stir until it dissolves. This process is known as "salting out". 2. Set up a Buchner funnel for vacuum filtration. Wet the filter paper with distilled water.

  • Filter the dye precipitate under vacuum.

  • Wash the solid dye in the funnel with two 25 mL portions of cold, saturated sodium chloride solution to remove unreacted starting materials and other water-soluble impurities. 5. Transfer the solid product to a watch glass and allow it to air-dry or dry in an oven at a moderate temperature (e.g., 80-100 °C).

  • Weigh the final product and calculate the percentage yield.

Product Characterization & Quality Control

Verifying the identity and purity of the synthesized dye is a crucial final step.

  • UV-Visible Spectroscopy: This is the primary technique for characterizing a dye. Dissolve a small, accurately weighed amount of the product in a suitable solvent (e.g., water or ethanol) to prepare a dilute solution (e.g., 1x10⁻⁴ M). [11]Record the absorbance spectrum over the visible range (typically 400-700 nm). The wavelength of maximum absorbance (λmax) is a key characteristic of the dye's color. The λmax for dyes can be influenced by solvent polarity, a phenomenon known as solvatochromism. [3]* FT-IR Spectroscopy: Obtain an FT-IR spectrum of the dry solid product. This allows for the confirmation of key functional groups. Look for characteristic peaks corresponding to:

    • -OH stretch: A broad peak around 3200-3500 cm⁻¹

    • -N=N- stretch (azo): A weak to medium peak around 1400-1450 cm⁻¹ (often difficult to assign definitively)

    • S=O stretch (sulfonate): Strong peaks around 1200 cm⁻¹ and 1050 cm⁻¹ [11]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or very low yield of dye 1. Diazonium salt decomposed due to temperature exceeding 5 °C. 2. Incorrect pH for coupling (i.e., solution was not alkaline). 3. Insufficient reaction time.1. Repeat the diazotization, carefully monitoring and maintaining the temperature at all times. 2. Ensure the R-salt solution is distinctly alkaline (pH > 8) before adding the diazonium salt. 3. Increase the stirring time after mixing the reactants.
Product has an "off" or muddy color 1. Impure starting materials. 2. Side reactions due to incorrect temperature or pH control.1. Use reagents of higher purity. 2. Re-verify pH and temperature control throughout the procedure. The product may be purified by recrystallization if a suitable solvent system can be found.
Difficulty filtering the product (slimy consistency) 1. The dye has formed as a very fine, almost colloidal precipitate. 2. Insufficient "salting out".1. Gently heat the mixture to ~60-70 °C and then allow it to cool slowly. This can promote the growth of larger crystals. 2. Add more sodium chloride to the mixture to further reduce the dye's solubility.

Conclusion

1-Hydroxynaphthalene-2,7-disulfonic acid is a cornerstone intermediate for the synthesis of water-soluble azo dyes. Its successful application hinges on a firm understanding of the underlying reaction mechanisms and meticulous control over key experimental parameters, namely temperature and pH. By following the validated protocols and troubleshooting guides presented in these notes, researchers can reliably synthesize and characterize novel dye structures for a wide range of applications, from advanced materials to biomedical diagnostics.

References

  • Synquest Labs. Disodium 3-hydroxynaphthalene-2,7-disulfonate Safety Data Sheet. SynQuest Laboratories, Inc. Link

  • Spectrum Chemical. HYDROXY NAPHTHOL BLUE Safety Data Sheet. (2019). Spectrum Chemical Mfg. Corp. Link

  • TCI Chemicals. 3,6-Dihydroxynaphthalene-2,7-disulfonic Acid Disodium Salt Safety Data Sheet. (2025). TCI EUROPE N.V. Link

  • Patel, H. S., et al. (n.d.). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Rasayan J. Chem. Link

  • Santa Cruz Biotechnology. 3-Hydroxynaphthalene-2,7-disulfonic acid disodium salt Safety Data Sheet. Santa Cruz Biotechnology, Inc. Link

  • Thermo Fisher Scientific. 4,5-Dihydroxynaphthalene-2,7-disulfonic aciddisodium salt dihydrate Safety Data Sheet. (2025). Thermo Fisher Scientific. Link

  • Sakur, A. A., et al. (2016). Synthesis A Reagent [3-Hydroxy 4- (1-Azo-2,7-Dihydroxy) Naphthalene Sulfonic Acid] and Used it for Determination of Flourometholone in Bulk and Pharmaceutical Formulations by Spectrophotometric Method. Modern Chemistry & Applications, 4(177). Link

  • Uddin, M. K., et al. (2024). Designing eco-friendly pH-responsive Azo dyes for sustainable textile fabrics. Scientific Reports. Link

  • University of New Brunswick. The Synthesis of Azo Dyes. UNB Chemistry. Link

  • Al-Adilee, K. J., & Al-Amery, K. H. A. (2024). Preparation, Characterization and Analytical studies of 4-((2,6- dihydroxyphenyl) diazenyl)-5-hydroxynaphthalene-2,7-disulfonic. ResearchGate. Link

  • World of Chemicals. (2013). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Link

  • Hahladakis, J., et al. (2021). Synthesis of Some New Azo Dyes on the Base of 6-Aminocoumarine. Chemistry & Chemical Technology. Link

  • Wikipedia. Hydroxynaphthalenesulfonic acid. Link

  • PubChem. 1-Naphthol. National Center for Biotechnology Information. Link

  • SHXLCHEM. Factory supply high quality Dye Intermediate 2,7-Dihydroxynaphthalene cas 582-17-2. Link

  • Google Patents. US6096889A - Process for making high performance dyes. Link

  • Ejide, A. A., et al. (2022). Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes. Taylor & Francis Online. Link

  • Google Patents. KR960014747B1 - Process for the preparation of metallizable azo dyes. Link

  • HKBU Chemistry. Experiment 8 Synthesis of an Azo Dye. Hong Kong Baptist University. Link

  • Omotosho, O. O., & Ameuru, U. S. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. World Journal of Applied Chemistry. Link

  • ResearchGate. Synthesis A Reagent [3-Hydroxy 4- (1-Azo-2,7-Dihydroxy) Naphthalene Sulfonic Acid] and Used it for Determination of Flourometholone in Bulk and Pharmaceutical Formulations by Spectrophotometric Method. Link

  • Iyun, O.R.A., et al. (2012). Substituent Effects on Absorption Spectra of 7-Amino-4-Hydroxynaphthalene-2- Sulfonic Acid Based Dyes. Journal of Applied Sciences and Environmental Management. Link

  • Google Patents. CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid. Link

  • CymitQuimica. CAS 165660-27-5: Hydroxy naphthol blue. Link

  • Ameuru, U., et al. (2014). Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather. Open Journal of Applied Sciences. Link

  • Dharsini, P. S. D., et al. (2014). Natural dyes and their ft-ir spectroscopy studies. International Journal of Pharmaceutical Sciences Review and Research. Link

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Troubleshooting & Optimization

Technical Support Center: Purification of 1-Naphthol-2,7-disulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for removing inorganic salts from samples of 1-Naphthol-2,7-disulfonic acid. The methodologies are grounded in established chemical principles and validated through practical application.

Understanding the Challenge: The Nature of the Impurities

1-Naphthol-2,7-disulfonic acid is a highly water-soluble organic compound, a characteristic it shares with many inorganic salts that are often present as impurities from the synthesis or workup stages.[1][2] This similarity in solubility makes simple separation techniques challenging. The goal is to exploit the more subtle differences in chemical and physical properties between the sulfonic acid and the contaminating inorganic salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common inorganic salt impurities in 1-Naphthol-2,7-disulfonic acid samples?

A1: Typical inorganic impurities include sodium chloride (NaCl) and sodium sulfate (Na₂SO₄), which are often introduced during "salting out" procedures used to precipitate the product from the reaction mixture.[3][4] Residual sulfuric acid (H₂SO₄) from the sulfonation reaction itself is also a common impurity.[1][5]

Q2: Why can't I just wash the product with water to remove the salts?

A2: Due to the high water solubility of 1-Naphthol-2,7-disulfonic acid, washing with water would lead to significant product loss.[1] The key is to create conditions where the solubility of the inorganic salts and the sulfonic acid are sufficiently different.

Q3: What is the most straightforward method for removing inorganic salts?

A3: For many applications, a carefully executed recrystallization from an aqueous-organic solvent mixture is the most direct and effective method. This technique relies on the principle that the sulfonic acid will be less soluble in a mixed solvent system compared to the highly ionic inorganic salts.

Troubleshooting Guide: Purification Protocols

This section details step-by-step protocols for the most common and effective methods for removing inorganic salts from 1-Naphthol-2,7-disulfonic acid.

Method 1: Recrystallization from a Mixed Solvent System

This is often the first method to try due to its relative simplicity and effectiveness for removing bulk inorganic salt impurities.

Principle: The addition of a water-miscible organic solvent (like ethanol or isopropanol) to an aqueous solution of the impure sulfonic acid reduces the dielectric constant of the solvent, thereby decreasing the solubility of the organic sulfonic acid while the inorganic salts remain in solution.

Experimental Protocol:

  • Dissolution: Dissolve the impure 1-Naphthol-2,7-disulfonic acid sample in a minimum amount of hot deionized water.

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Organic Solvent Addition: To the hot, clear solution, slowly add a water-miscible organic solvent (e.g., ethanol, isopropanol) until the solution becomes slightly turbid.

  • Clarification: Add a small amount of hot deionized water dropwise until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold aqueous-organic solvent mixture.

  • Drying: Dry the crystals under vacuum.

Troubleshooting:

  • Oiling Out: If the product separates as an oil instead of crystals, the initial concentration of the sulfonic acid may be too high, or the cooling rate is too fast. Try using a more dilute initial solution or allowing the solution to cool more slowly.

  • Low Yield: This can occur if too much solvent is used. Minimize the initial amount of hot water used for dissolution.

Data Presentation: Solvent System Comparison

Solvent SystemTypical Ratio (Water:Organic)AdvantagesDisadvantages
Water:Ethanol1:1 to 1:3Readily available, good for many common salts.May require larger volumes.
Water:Isopropanol1:1 to 1:2Can be more effective at precipitating some sulfonic acids.[6]Higher boiling point may require longer drying times.

Visualization: Recrystallization Workflow

Recrystallization_Workflow A Impure Sample B Dissolve in min. hot water A->B C Hot Filtration (optional) B->C D Add Organic Solvent C->D E Cool to Crystallize D->E F Vacuum Filtration E->F G Wash with cold solvent mix F->G H Dry under vacuum G->H I Pure Crystals H->I

Caption: Workflow for recrystallization.

Method 2: Solvent Extraction (Liquid-Liquid Extraction)

This method is useful when dealing with impurities that have significantly different polarities.

Principle: Solvent extraction, also known as liquid-liquid extraction, separates compounds based on their relative solubilities in two different immiscible liquids.[7][8] In this case, we can exploit the high polarity of the sulfonic acid and the lower polarity of certain organic impurities. While inorganic salts are highly polar, this method is more suited for removing organic byproducts. However, by carefully selecting the solvent system, some separation from inorganic salts can be achieved.

Experimental Protocol:

  • Dissolution: Dissolve the impure sample in water.

  • Extraction: Transfer the aqueous solution to a separatory funnel and add an immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Mixing: Shake the funnel vigorously, venting frequently to release pressure.

  • Separation: Allow the layers to separate. The highly polar 1-Naphthol-2,7-disulfonic acid and inorganic salts will remain in the aqueous layer, while less polar organic impurities will move to the organic layer.

  • Collection: Drain the aqueous layer. Repeat the extraction with fresh organic solvent if necessary.

  • Isolation: The purified product can then be recovered from the aqueous layer by careful evaporation of the water or by precipitation.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

Visualization: Solvent Extraction Workflow

Solvent_Extraction_Workflow A Impure Sample in Water B Add Immiscible Organic Solvent A->B C Shake and Vent B->C D Separate Layers C->D E Collect Aqueous Layer D->E F Recover Product from Water E->F G Purified Product F->G

Caption: Workflow for solvent extraction.

Method 3: Ion-Exchange Chromatography

For achieving very high purity, ion-exchange chromatography is a powerful technique.[3][5]

Principle: This method separates molecules based on their net charge. A cation exchange resin is used, where the sulfonic acid is retained on the column while neutral and anionic impurities (like chloride ions) pass through.

Experimental Protocol:

  • Column Preparation: Pack a chromatography column with a suitable strong acid cation exchange resin and equilibrate it with deionized water.

  • Sample Loading: Dissolve the impure sample in a small amount of deionized water and load it onto the column.

  • Washing: Wash the column with deionized water to elute the inorganic salts.

  • Elution: Elute the purified 1-Naphthol-2,7-disulfonic acid from the column using a solution of a volatile acid, such as formic acid, or by using a salt gradient.[9]

  • Isolation: Collect the fractions containing the product and remove the eluent (e.g., by evaporation or lyophilization) to obtain the pure sulfonic acid.

Troubleshooting:

  • Poor Separation: This may be due to improper column packing or overloading the column with the sample. Ensure the column is packed uniformly and use an appropriate sample-to-resin ratio.

Visualization: Ion-Exchange Chromatography Workflow

Ion_Exchange_Chromatography_Workflow A Prepare Cation Exchange Column B Load Impure Sample A->B C Wash with Water (Elute Salts) B->C D Elute with Acid/Salt Gradient C->D E Collect Product Fractions D->E F Remove Eluent E->F G High Purity Product F->G

Caption: Workflow for ion-exchange chromatography.

References

  • General procedures for the purification of Sulfonic acids and Sulfinic acids. Chempedia.
  • Method for the purification of aryl sulfonic acids and salts. Google Patents.
  • Technical Support Center: Scaling Up the Purification of 5-Bromo-2-methylbenzene-1-sulfonic acid. Benchchem.
  • Solvent Extraction Techniques. Organomation.
  • Introduction, Principle, Process, Selection of Solvents, Procedure, Applications, Practice Problems & Frequently Asked Questions in Chemistry. Aakash Institute.
  • Solvent extration. SSERC.
  • Question on purifying aryl Sulfonic acids. Reddit.
  • Organic Syntheses Procedure.
  • (PDF) Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media.

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Separating 1-naphthol-2,7-disulfonic acid from 1-naphthol-4-sulfonic acid impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separating 1-Naphthol-2,7-Disulfonic Acid from 1-Naphthol-4-Sulfonic Acid Impurities For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide provides in-depth, field-proven methodologies and troubleshooting advice for the challenging separation of 1-naphthol-2,7-disulfonic acid from its common process impurity, 1-naphthol-4-sulfonic acid (also known as Nevile and Winther's acid). We will move beyond simple protocols to explain the underlying principles, enabling you to adapt and troubleshoot these methods effectively in your own laboratory.

Frequently Asked Questions (FAQs)
Q1: Why is separating these two sulfonic acid isomers so challenging?

The primary difficulty lies in their structural similarity. Both are isomers, meaning they share the same molecular formula (C₁₀H₈O₄S for the monosulfonic acid impurity and C₁₀H₈O₇S₂ for the disulfonic acid). While your target is a disulfonic acid and the impurity is a monosulfonic acid, the shared naphthol backbone means they possess very similar physicochemical properties, including polarity and reactivity. This similarity makes straightforward separation by techniques like simple distillation or precipitation difficult. The separation relies on exploiting subtle differences in properties like solubility, crystal packing, and partitioning behavior, which require more specialized techniques.

Q2: What are the primary analytical methods to assess the purity of my sample?

High-Performance Liquid Chromatography (HPLC) is the industry standard for both quantifying the purity of your 1-naphthol-2,7-disulfonic acid and tracking the removal of the 1-naphthol-4-sulfonic acid impurity.[1][2] An effective HPLC method allows for the clear resolution of positional isomers.[2] For accurate quantification, it is essential to develop a standard curve using certified reference materials for each isomer.[1] Advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) can also be used for both analysis and purification.[3]

Q3: What are the main principles governing the separation of these isomers?

Success hinges on exploiting minor differences in their physical properties. The two most effective principles are:

  • Differential Solubility (Fractional Crystallization): This is the most common and scalable method. The solubilities of the sulfonic acids themselves, or more often their salts (e.g., sodium or potassium salts), can differ significantly in a given solvent system. By carefully controlling conditions like temperature, pH, and solvent composition, one isomer can be selectively crystallized while the other remains in the mother liquor.[4][5][6] The process of "salting out," where a high concentration of an inorganic salt like sodium chloride is added to an aqueous solution, is often used to decrease the solubility of the target sulfonate salt and force its precipitation.[7][8]

  • Differential Partitioning (Liquid-Liquid Chromatography): This principle is applied in techniques like HSCCC. The isomers will have slightly different affinities for two immiscible liquid phases. By passing the mixture through a system where these two phases are in continuous contact, the isomers can be separated based on their partitioning behavior.[3]

Troubleshooting Guide & Experimental Protocols

This section is designed to address common issues encountered during the purification process.

Problem 1: My initial analysis shows a significant 1-naphthol-4-sulfonic acid impurity. Where do I begin?

Expert Insight: Before attempting any purification, you must have a reliable analytical method to establish a baseline and measure success. An optimized HPLC method is non-negotiable.

Workflow: Initial Purity Assessment

cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Decision Making A Obtain Crude Product Mixture B Develop HPLC Method (e.g., Reverse Phase C18) A->B C Prepare Standards (Target & Impurity) B->C D Generate Standard Curve C->D E Inject Crude Sample & Quantify D->E F Assess Impurity Level E->F G Proceed to Fractional Crystallization (High Impurity) F->G > 5-10% H Consider Preparative Chromatography (Low Impurity / High Value) F->H < 5%

Caption: Initial workflow for assessing impurity levels.

Step-by-Step Protocol: Baseline Purity Analysis via HPLC

  • Column Selection: A reverse-phase C18 column is a common starting point for separating aromatic sulfonic acids.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphoric acid) and an organic solvent like acetonitrile or methanol is typically effective.[9]

  • Standard Preparation: Prepare stock solutions of your purified 1-naphthol-2,7-disulfonic acid and the 1-naphthol-4-sulfonic acid impurity in the mobile phase. Create a series of dilutions to build a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve your crude product in the mobile phase. Ensure it is fully dissolved and filtered before injection.

  • Analysis: Run your standards to establish retention times and build the calibration curve. Inject your crude sample and use the peak areas to quantify the percentage of the impurity.

Problem 2: My attempts at fractional crystallization are yielding a product with low purity or poor recovery.

Expert Insight: The success of fractional crystallization lies in the precise control of solubility. Simply cooling a solution is often not enough. You must manipulate the chemical environment to maximize the solubility difference between the desired product and the impurity. The most common and effective strategy is the fractional crystallization of salts.

Causality: The position of the sulfonic acid groups affects the crystal lattice energy and hydration sphere of the corresponding salts. By choosing the right counter-ion (e.g., Na⁺, K⁺) and solvent, you can create a system where the salt of 1-naphthol-2,7-disulfonic acid is significantly less soluble than the salt of the 1-naphthol-4-sulfonic acid impurity, allowing it to crystallize selectively.

Workflow: Fractional Crystallization of Sulfonate Salts

A Dissolve Crude Acid in Hot Water B Add Base (e.g., Na₂CO₃) to form Sodium Salts A->B C Induce Crystallization (Salting Out with NaCl) B->C D Slow Cool to Controlled Temperature C->D E Isolate Crystals (Filtration) D->E F Wash Crystals with Cold Saturated Brine E->F I Mother Liquor (Rich in Impurity) E->I G Dry Purified Product F->G H Analyze Purity (HPLC) G->H

Caption: Workflow for purification via fractional crystallization.

Step-by-Step Protocol: Purification by Salting Out

  • Dissolution: In a suitable reactor, dissolve the crude mixture of sulfonic acids in a minimum amount of hot deionized water.

  • Salt Formation: While stirring, slowly add a base such as sodium carbonate or sodium hydroxide until the solution is neutral or slightly basic. This converts the sulfonic acids to their more soluble sodium salts.

  • Salting Out: Heat the solution to near boiling and begin adding a saturated solution of sodium chloride (brine) or solid sodium chloride.[8] The high concentration of sodium ions will suppress the solubility of the sodium sulfonate salts via the common ion effect. The target 1-naphthol-2,7-disulfonate salt should begin to precipitate.

  • Controlled Cooling: Once precipitation is observed, stop adding salt and allow the mixture to cool slowly. Slow cooling is critical for forming pure crystals and preventing the co-precipitation of the impurity.

  • Isolation: Filter the resulting slurry while it is still cold. A jacketed filter is ideal for maintaining a low temperature.

  • Washing: Wash the filter cake with a small amount of ice-cold saturated brine. This removes the mother liquor, which is rich in the more soluble 1-naphthol-4-sulfonic acid salt, without dissolving the product.

  • Drying & Analysis: Dry the purified product under vacuum. Analyze a sample by HPLC to confirm the impurity has been reduced to the desired level. If necessary, a second recrystallization can be performed.

Data Summary: Qualitative Solubility of Naphtholsulfonic Acid Salts

CompoundSalt FormSolubility in WaterSolubility in BrineRationale for Separation
1-Naphthol-2,7-disulfonic AcidSodium SaltSolubleSparingly SolubleCan be selectively precipitated ("salted out") from an aqueous solution.[7][8]
1-Naphthol-4-sulfonic AcidSodium SaltSoluble[7]More SolubleTends to remain in the mother liquor during the salting-out process.
Problem 3: Crystallization is not providing the required purity, and I need an alternative high-purity method.

Expert Insight: For very high purity requirements or when crystallization proves ineffective, a chromatographic approach is necessary. High-Speed Counter-Current Chromatography (HSCCC) is a powerful preparative liquid-liquid technique well-suited for polar, water-soluble compounds like sulfonic acids.[3]

Causality: HSCCC works by exploiting the differential partitioning of solutes between two immiscible liquid phases.[3] Unlike traditional column chromatography, there is no solid support, which eliminates irreversible adsorption and improves recovery for "sticky" compounds. The separation is based on the subtle differences in how the two isomers distribute themselves between an organic phase and an aqueous phase.

Workflow: High-Speed Counter-Current Chromatography (HSCCC)

A Select & Equilibrate Two-Phase Solvent System (e.g., n-Butanol/Water/Acid) B Fill HSCCC Column with Stationary Phase A->B E Pump Mobile Phase at Optimal Flow & RPM B->E C Dissolve Sample in Solvent Mixture D Inject Sample into HSCCC C->D D->E F Collect Fractions E->F G Analyze Fractions by HPLC F->G H Combine Pure Fractions & Remove Solvent G->H

Caption: HSCCC workflow for high-purity isomer separation.

Step-by-Step Protocol: HSCCC Purification

  • Solvent System Selection: The choice of the two-phase solvent system is the most critical parameter. A common system for sulfonated aromatic compounds is n-butanol and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to ensure the compounds are in a consistent ionic state.[3] The goal is to find a system where the partition coefficients (K) of the two isomers are different.

  • System Preparation: Mix the chosen solvents (e.g., n-butanol, water, and 0.2% TFA) in a separatory funnel. Shake vigorously and allow the layers to separate completely. The upper organic layer will serve as the stationary phase, and the lower aqueous layer will be the mobile phase.[3]

  • HSCCC Setup: Fill the HSCCC column with the stationary phase (the organic upper phase).

  • Sample Injection: Dissolve the crude product in a small volume of the biphasic solvent mixture and inject it into the system.

  • Elution: Begin pumping the mobile phase (the aqueous lower phase) through the column at a set flow rate while the centrifuge is running at the desired RPM.

  • Fraction Collection: Collect fractions of the eluent over time.

  • Analysis and Pooling: Analyze each fraction by HPLC to determine the concentration of the desired product and the impurity. Combine the fractions that meet your purity specification.

  • Product Recovery: Remove the solvents from the pooled fractions (e.g., by rotary evaporation or lyophilization) to obtain the highly purified product. A yield of over 99% pure material has been demonstrated for a similar compound using this method.[3]

References
  • CN108088917B - Detection method of naphthalene disulfonic acid isomers - Google Patents.
  • Fractional Crystallization. Sulzer. Available at: [Link]

  • Method of synthesizing, purifying and refining 2,6-naphthalene disulfonic acid - Eureka.
  • Developments in Methods of Analysis for Naphthalene Sulfonates - Academia.edu. Available at: [Link]

  • Separation of 1-Naphthol-4,8-disulfonic acid on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]

  • 1-Naphthol-4,8-disulfonic Acid. Merck Index. Available at: [Link]

  • CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid - Google Patents.
  • GB2137621A - Preparation of 1-naphthol-4-sulphonic acid - Google Patents.
  • US2955134A - Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid - Google Patents.
  • DE3411058A1 - IMPROVED METHOD FOR PRODUCING 1-NAPHTHOL-4-SULPHONIC ACID (NEVILE-WINTHER ACID) - Google Patents.
  • Organic Syntheses Procedure. Available at: [Link]

  • Purification of commercial 1-naphthol - Texium. Available at: [Link]

  • Cas 92-41-1,Naphthalene-2,7-disulfonic acid - LookChem. Available at: [Link]

  • United States Patent (19) - Googleapis.com. Available at: [Link]

  • Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC. Available at: [Link]

  • Fractional crystallization - Chemistry LibreTexts. Available at: [Link]

  • 1-Naphthol-4,8-disulfonic acid | C10H8O7S2 | CID 67023 - PubChem. Available at: [Link]

  • Fractional crystallization (chemistry) - Wikipedia. Available at: [Link]

  • US4228081A - Separation of isomers - Google Patents.
  • The synthesis of 1 and 2-naphthols from Napththalene - Sciencemadness.org. Available at: [Link]

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Validation & Comparative

A Guide to the 1H NMR Spectroscopic Interpretation of 1-Hydroxynaphthalene-2,7-disulfonic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-Hydroxynaphthalene-2,7-disulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison with structurally similar naphthalene derivatives, supported by experimental data and established spectroscopic principles. Our objective is to furnish a comprehensive resource that not only elucidates the structural features of the target molecule but also enhances the reader's proficiency in NMR spectral interpretation of complex aromatic systems.

Introduction: The Significance of 1-Hydroxynaphthalene-2,7-disulfonic Acid

1-Hydroxynaphthalene-2,7-disulfonic acid is a key intermediate in the synthesis of various dyes and functional organic molecules. Its chemical structure, characterized by a naphthalene core bearing a hydroxyl and two sulfonic acid groups, presents a unique electronic environment. 1H NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds.[1][2][3] This guide will delve into the theoretical and practical aspects of interpreting its 1H NMR spectrum.

Predicted 1H NMR Spectrum of 1-Hydroxynaphthalene-2,7-disulfonic Acid

While a publicly available, fully assigned 1H NMR spectrum of 1-Hydroxynaphthalene-2,7-disulfonic acid is not readily found, we can predict its spectral features with high confidence based on the well-established principles of NMR spectroscopy and by drawing comparisons with analogous compounds.[4][5]

The structure and proton numbering of 1-Hydroxynaphthalene-2,7-disulfonic acid are as follows:

Caption: Structure of 1-Hydroxynaphthalene-2,7-disulfonic acid with proton numbering.

Spectral Prediction:

The aromatic protons (H3, H4, H5, H6, and H8) are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm.[6][7] The precise chemical shifts are influenced by the electronic effects of the substituents:

  • Hydroxyl Group (-OH): This is an electron-donating group (EDG) which increases electron density at the ortho and para positions, causing an upfield shift (shielding) of the corresponding protons.[5][8]

  • Sulfonic Acid Groups (-SO3H): These are strong electron-withdrawing groups (EWG) that decrease electron density on the aromatic ring, leading to a downfield shift (deshielding) of the protons.[5][8]

Based on these principles, we can predict the relative chemical shifts:

  • H8: This proton is ortho to the strongly electron-donating -OH group and will likely be the most upfield (shielded) aromatic proton.

  • H3 and H4: These protons are on the same ring as the -OH and one -SO3H group. H3 is meta to the -OH and ortho to the -SO3H, while H4 is para to the -OH and meta to the -SO3H. The deshielding effect of the sulfonic acid group is expected to dominate, placing these signals downfield.

  • H5 and H6: These protons are on the second ring, influenced by the second -SO3H group. H6 is ortho to the -SO3H group and will be significantly deshielded. H5 is meta to this group.

Predicted Coupling Patterns:

The proximity of non-equivalent protons will lead to spin-spin splitting, which provides valuable connectivity information.

  • H3 and H4: Will likely appear as doublets due to coupling with each other (ortho coupling, J ≈ 7-10 Hz).

  • H5 and H6: Will also likely appear as doublets due to ortho coupling.

  • H8: May appear as a singlet or a narrowly split multiplet, depending on the magnitude of long-range coupling.

Comparative Analysis with Naphthalene Derivatives

To substantiate our predictions, we will compare the expected spectrum of 1-Hydroxynaphthalene-2,7-disulfonic acid with the experimental 1H NMR data of related compounds.

1-Naphthalenesulfonic acid

The 1H NMR spectrum of 1-Naphthalenesulfonic acid provides a baseline for understanding the effect of a single sulfonic acid group on the naphthalene core. The proton at the 8-position (peri to the sulfonic acid group) is typically the most deshielded due to steric and electronic effects.

ProtonChemical Shift (ppm)Multiplicity
H8~8.84d
H4~7.99d
H5~7.92d
H2, H3, H6, H7~7.47-7.55m

Data adapted from publicly available spectral databases.

8-Anilino-1-naphthalenesulfonic acid

This compound introduces an electron-donating amino group, which will have a shielding effect, similar to the hydroxyl group in our target molecule.

Proton (Naphthalene Core)Chemical Shift (ppm, in D2O)Multiplicity
H2~8.22d
H7~7.79d
H3~7.40d
H4, H5, H6~7.21-7.33m

Data from Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives.[9]

The upfield shift of the protons compared to 1-naphthalenesulfonic acid, particularly those on the same ring as the amino group, is evident.

Experimental Protocol for 1H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[10][11][12][13]

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of 1-Hydroxynaphthalene-2,7-disulfonic acid.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are good choices due to the polarity of the sulfonic acid groups. The choice of solvent can influence chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution into a clean, dry 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O or TMS (tetramethylsilane) for DMSO-d₆, for accurate chemical shift referencing.

Caption: Workflow for NMR sample preparation.

Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

ParameterValue
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans16-64
Relaxation Delay2.0 s
Acquisition Time4.0 s
Spectral Width20 ppm
Temperature298 K

Data Analysis and Interpretation Workflow

A systematic approach is essential for accurate spectral interpretation.[14]

G A Acquire 1H NMR Spectrum B Phase and Baseline Correction A->B C Chemical Shift Referencing B->C D Peak Picking and Integration C->D E Multiplicity Analysis (Splitting Patterns) D->E F Assign Protons to Peaks E->F G Structural Confirmation F->G

Caption: Step-by-step workflow for NMR data analysis.

Conclusion

The 1H NMR spectrum of 1-Hydroxynaphthalene-2,7-disulfonic acid can be effectively interpreted through a combination of fundamental NMR principles and comparative analysis with structurally related compounds. The interplay of the electron-donating hydroxyl group and the electron-withdrawing sulfonic acid groups creates a distinct pattern of chemical shifts and coupling constants that, when properly analyzed, provides unambiguous structural confirmation. This guide provides the theoretical framework and practical protocols necessary for researchers to confidently undertake such analyses.

References

  • Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega. [Link]

  • NMR Sample Preparation. University of Ottawa. [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

  • How to Get a Good 1H NMR Spectrum. University of Rochester. [Link]

  • Principles of NMR. Process NMR Associates. [Link]

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • Sample preparation for NMR measurements and points to keep in mind. JEOL. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. St. Norbert College. [Link]

  • 1H NMR Spectroscopy. University of Bath. [Link]

  • Interpreting Aromatic NMR Signals. YouTube. [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. [Link]

  • Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Royal Society of Chemistry. [Link]

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Comparative Analysis of Mass Spectrometric Fragmentation: 1-Naphthol-2,7-Disulfonic Acid vs. Isomeric Dye Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Naphthol-2,7-disulfonic acid (CAS: 1488-32-0), historically associated with Neville-Winther acid derivatives, is a critical intermediate in the synthesis of azo dyes and a polar metabolite in environmental monitoring. Its analysis is complicated by the existence of multiple positional isomers (e.g., R-Acid, G-Acid) that share the identical molecular mass (304.30 Da) and elemental formula (


).

This guide details the specific fragmentation patterns of 1-Naphthol-2,7-disulfonic acid using Negative Mode Electrospray Ionization (ESI-). It contrasts these patterns with common industrial alternatives to provide a robust, self-validating identification protocol for researchers in dye synthesis and environmental toxicology.

Analytical Methodology

To achieve reproducible fragmentation, the following LC-MS/MS protocol is recommended. Note that standard C18 retention is often insufficient due to the high polarity of the disulfonic acid groups; Ion-Pairing Chromatography (IPC) is the industry standard for validation.

Experimental Protocol
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF MS.

  • Ionization Source: Electrospray Ionization (ESI) in Negative Mode .[1][2][3]

  • Mobile Phase A: Water + 5 mM Dibutylamine (DBA) + 5 mM Acetic Acid (Ion-pairing agent is critical for retention and peak shape).

  • Mobile Phase B: Acetonitrile (ACN) or Methanol.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Collision Energy (CE): Ramped 20–45 eV to observe sequential losses.

System Suitability Check

Before analyzing unknowns, verify system performance:

  • Signal Stability: Inject a 1 ppm standard; RSD of peak area must be <5%.

  • Isomeric Resolution: Ensure baseline separation between 1-Naphthol-2,7-disulfonic acid and 2-Naphthol-3,6-disulfonic acid (R-Acid) using the IPC method.

Fragmentation Mechanism Analysis

In negative ion mode, 1-Naphthol-2,7-disulfonic acid forms a stable deprotonated precursor


 at m/z 303 . The fragmentation is driven by the stability of the naphthalene core and the lability of the C-S bonds.
Primary Pathway: The Ortho Effect

Unlike its isomers where sulfonate groups are distal to the hydroxyl, 1-Naphthol-2,7-disulfonic acid possesses a sulfonate group at position 2, immediately adjacent (ortho) to the hydroxyl at position 1.

  • Precursor (

    
     303):  The deprotonated molecular ion.
    
  • Primary Loss (

    
     223):  Loss of 
    
    
    
    (80 Da). The ortho position of the 2-sulfonate allows for interaction with the 1-hydroxyl proton, facilitating the cleavage of the C-S bond more readily than in non-ortho isomers.
  • Secondary Loss (

    
     143):  Loss of the second 
    
    
    
    group from position 7. This yields the deprotonated naphthol core (
    
    
    ).
  • Alternative Rearrangement (

    
     159):  In some conditions, a loss of 
    
    
    
    (64 Da) followed by rearrangement can occur, though this is less dominant than the direct sulfonate cleavage.
Visualization of Fragmentation Pathway

The following diagram illustrates the step-by-step dissociation logic.

FragmentationPathway cluster_legend Pathway Legend Precursor Precursor Ion [M-H]- m/z 303 OrthoInter Intermediate [M-H-SO3]- m/z 223 (Loss of 2-position SO3) Precursor->OrthoInter -80 Da (SO3) Facilitated by Ortho-OH Core Naphthol Core [M-H-2SO3]- m/z 143 OrthoInter->Core -80 Da (SO3) Cleavage of 7-position Rearrange Rearrangement Product m/z 159 OrthoInter->Rearrange -64 Da (SO2) Minor Pathway key Blue: Parent | Yellow: Major Fragment | Red: Terminal Core

Figure 1: ESI(-) Fragmentation pathway of 1-Naphthol-2,7-disulfonic acid showing the sequential loss of sulfonate groups.

Comparative Analysis: Isomer Differentiation

The primary challenge in analyzing naphthalene sulfonates is distinguishing between positional isomers. The table below compares 1-Naphthol-2,7-disulfonic acid with its most common industrial alternatives: R-Acid (2-Naphthol-3,6-disulfonic acid) and G-Acid (2-Naphthol-6,8-disulfonic acid).

Table 1: Isomeric Comparison Data
Feature1-Naphthol-2,7-disulfonic acidR-Acid (2-Naphthol-3,6-disulfonic)G-Acid (2-Naphthol-6,8-disulfonic)
Precursor (m/z) 303303303
OH Position Position 1 (Alpha)Position 2 (Beta)Position 2 (Beta)
Ortho-Sulfonate? Yes (Pos 2) No (Pos 3 is adjacent, but steric strain differs)No (Pos 6,8 are distal)
Base Peak (MS2) m/z 223 (High abundance due to ortho-lability)m/z 223 (Moderate abundance)m/z 223 (Lower abundance, requires higher CE)
Secondary Ion m/z 143 (Naphthol)m/z 143m/z 143
Diagnostic Ratio High 223/303 ratio at low CE (20 eV)Lower 223/303 ratio at low CERequires >35 eV for significant fragmentation
Retention (IPC) Elutes earlier (typically) due to 1-OH H-bondingElutes laterElutes later
Decision Tree for Identification

Use this logic flow to confirm the identity of the specific isomer.

DecisionTree Start Unknown Peak m/z 303 Step1 Apply Low CE (20 eV) Start->Step1 Check1 Major Fragment m/z 223? Step1->Check1 Result1 High Probability: 1-Naphthol-2,7-disulfonic acid (Ortho-effect lability) Check1->Result1 Yes (>80% Rel. Abund.) Step2 Apply High CE (40 eV) Check1->Step2 No (<30% Rel. Abund.) Result2 Likely R-Acid or G-Acid (Stable Beta-Naphthol structure) Step2->Result2

Figure 2: Logical workflow for differentiating 1-Naphthol-2,7-disulfonic acid from stable beta-naphthol isomers based on collision energy sensitivity.

References

  • Reemtsma, T. (1996). Methods of analysis of polar aromatic sulfonates from aquatic environments. Journal of Chromatography A. Link

  • Holčapek, M., et al. (1999). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Dyes and Pigments.[1] Link

  • MassBank Record . (2016).[4] Mass Spectrum of Naphthalene-2,7-disulfonic acid (Structural Analog Reference). MassBank Accession: MSBNK-CASMI_2016-SM867751. Link

  • Alonso, M.C., et al. (2002). Determination of sulfonated azo dyes in groundwater. Journal of Mass Spectrometry. Link

  • Storm, T., et al. (1999). Electrospray ionisation mass spectrometry of isomeric naphthalene sulphonates. Rapid Communications in Mass Spectrometry. Link

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Comparing 1-Naphthol-2,7-disulfonic acid vs 1-Naphthol-3,6-disulfonic acid (RG Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1-Naphthol-2,7-disulfonic acid vs. 1-Naphthol-3,6-disulfonic acid (RG Acid) [1][2]

Part 1: Executive Summary & The Nomenclature Paradox

Before detailing the experimental divergence, we must address a critical nomenclature ambiguity that often confuses researchers in this field.

The "Identity" Check: In many commercial catalogs, 1-Naphthol-3,6-disulfonic acid (RG Acid) is frequently listed under the synonym 4-Hydroxy-2,7-naphthalenedisulfonic acid .[1][2]

  • Why? If you number the naphthalene ring starting from the hydroxyl group as position 1, the sulfonates are at 3 and 6.[2][3] However, if you prioritize the sulfonate group for numbering (or view the molecule from the "other side" of the ring system), the hydroxyl ends up at position 4, and the sulfonates at 2 and 7.[2]

  • Result: Structurally, 1-Naphthol-3,6-disulfonic acid and 4-Hydroxy-2,7-naphthalenedisulfonic acid are often the same molecule .[1][2]

However , a distinct, true isomer exists: 1-Naphthol-2,7-disulfonic acid (where the hydroxyl is at C1, and sulfonates are strictly at C2 and C7).[2] This guide compares the standard RG Acid (1,3,6-isomer) against this distinct Ortho-isomer (1,2,7-isomer) to highlight why RG Acid is the dominant commercial intermediate.[1][2]

FeatureRG Acid (1,3,6-Isomer) 1,2,7-Isomer (Ortho-Isomer)
Structure OH at C1; SO3H at C3, C6OH at C1; SO3H at C2, C7
Key Characteristic C2 position is hindered but open.[1][2]C2 position is blocked by sulfonate.[1][2][3]
Primary Use Azo dye intermediate (Violet/Red dyes).[1][2][3]Specialized coupling agent (High regioselectivity).[1][2][3]
Commercial Status Widely available (CAS 578-85-8).[1][2]Rare / Specialty Synthesis.[1][2][3]

Part 2: Structural & Physicochemical Analysis

The performance difference between these isomers is dictated by the "Ortho Effect" —the presence of a sulfonate group adjacent to the hydroxyl moiety in the 1,2,7-isomer.[2]

Molecular Geometry & Electronic Effects

The position of the sulfonate groups dictates the electron density of the naphthalene ring, influencing both acidity (pKa) and nucleophilicity (coupling rate).[2][3]

IsomerComparison cluster_0 RG Acid (1,3,6-Isomer) cluster_1 1,2,7-Isomer RG 1-Naphthol-3,6-disulfonic acid (RG Acid) Feat1 C2: Open (Hindered) C4: Open (Active) RG->Feat1 Effect Performance Impact: Regioselectivity & pKa Feat1->Effect Iso 1-Naphthol-2,7-disulfonic acid (True Isomer) Feat2 C2: BLOCKED by SO3H C4: Open (Active) Iso->Feat2 Feat2->Effect

Figure 1: Structural divergence highlighting the critical C2 blocking in the 1,2,7-isomer.[1][2]

Physicochemical Data Table
PropertyRG Acid (1,3,[2][3]6)1,2,7-IsomerScientific Rationale
pKa (OH group) ~9.0 - 9.5~8.0 - 8.5The ortho-sulfonate in the 1,2,7-isomer exerts a strong inductive electron-withdrawing effect (-I), stabilizing the phenoxide anion and increasing acidity.[1][2]
Water Solubility HighVery HighBoth are disulfonated, but the 1,2,7-isomer's dipole moment is more pronounced due to asymmetry.[1][2][3]
Fluorescence Strong Blue/VioletWeak/ShiftedSulfonate at C2 quenches fluorescence via proximity to the excitation center (OH).[1][2][3]
Coupling Site C4 (Major), C2 (Trace)C4 (Exclusive)C2 is sterically blocked in the 1,2,7-isomer, preventing ortho-coupling side reactions.[1][2]

Part 3: Synthetic Utility (Azo Coupling)

For drug development and dye synthesis, the regioselectivity of the diazo coupling reaction is paramount.[2][3]

The Regioselectivity Mechanism

In 1-naphthol derivatives, electrophilic attack by diazonium salts prefers the C4 (para) position.[1][2][3] However, if C4 is blocked or deactivated, coupling occurs at C2 (ortho) .[1][2][3]

  • RG Acid (1,3,6): The C3-sulfonate provides steric bulk near C2, directing incoming diazonium salts to C4.[1][2][3] However, under high pH or with small diazonium salts, trace C2 coupling can occur, leading to isomeric dye mixtures (impurities).[1][2][3]

  • 1,2,7-Isomer: The C2 position is covalently occupied by a sulfonate group.[1][2][3] Coupling is forced exclusively to C4 . This makes the 1,2,7-isomer a superior candidate when absolute structural purity of the final azo compound is required.[2]

Experimental Protocol: Comparative Azo Coupling

Objective: Determine the coupling rate and purity profile of the resulting dye.

Reagents:

  • Diazonium Component: 4-Nitrobenzenediazonium chloride (prepared fresh).[2][3]

  • Coupling Component A: RG Acid (10 mM).[1][2][3]

  • Coupling Component B: 1,2,7-Isomer (10 mM).[1][2][3]

  • Buffer: Sodium Carbonate (pH 9.0).

Workflow:

  • Dissolve 1.0 eq of the Naphthol sulfonic acid in water; adjust pH to 9.0 with Na2CO3.[1][2][3]

  • Cool to 0–5°C in an ice bath.

  • Add 1.05 eq of 4-Nitrobenzenediazonium chloride solution dropwise over 30 mins.

  • Monitor reaction via TLC (Silica, EtOAc:MeOH 8:2) or HPLC.[1][2][3][4]

  • Observation: The 1,2,7-isomer may react slightly slower (due to electronic deactivation from the ortho-sulfonate) but will yield a single peak (C4-azo).[1][2] RG Acid may show a minor secondary peak (C2-azo) depending on the diazo steric bulk.[1][2][3]

Part 4: Analytical Characterization (HPLC Method)

Distinguishing these isomers requires a specialized HPLC method because standard C18 columns may not retain these highly polar, polysulfonated species sufficiently.[1][2][3]

Recommended Method: Ion-Pairing HPLC [1][2]

  • Principle: Use of a cationic ion-pairing agent (Tetrabutylammonium bromide - TBAB) to form neutral complexes with the sulfonic acids, allowing retention on a hydrophobic C18 phase.[1][2]

Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1][2][3]

  • Mobile Phase A: 10 mM Phosphate Buffer (pH 7.0) + 5 mM TBAB.[1][2][3]

  • Mobile Phase B: Acetonitrile + 5 mM TBAB.[1][2][3]

  • Gradient: 5% B to 40% B over 20 minutes.

  • Detection: UV at 230 nm (Sulfonate absorption) and 280 nm (Naphthalene ring).[1][2][3]

Expected Results:

  • 1,2,7-Isomer: Elutes earlier . The ortho-sulfonate/hydroxyl interaction creates a more compact, polar solvation shell, reducing interaction with the C18 ligands compared to the more spatially distributed sulfonates of RG Acid.[2]

  • RG Acid (1,3,6): Elutes later .[1][2]

HPLCWorkflow Start Sample Mixture (RG Acid + 1,2,7-Isomer) Step1 Add Ion-Pairing Agent (5mM TBAB) Start->Step1 Step2 Inject on C18 Column Step1->Step2 Split Separation Mechanism Step2->Split Res1 1,2,7-Isomer (Early Elution) More Polar/Compact Split->Res1 Res2 RG Acid (1,3,6) (Late Elution) Standard Retention Split->Res2

Figure 2: Ion-Pairing HPLC workflow for separating naphthol disulfonic acid isomers.

Part 5: Conclusion & Recommendation

  • For Standard Dye Synthesis: Use RG Acid (1-Naphthol-3,6-disulfonic acid) .[1][2][3] It is cost-effective, widely available, and its C4-coupling efficiency is sufficient for most industrial azo dyes (e.g., Acid Red 14).[1][2]

  • For High-Purity Pharmaceutical Intermediates: If your synthesis requires zero risk of ortho-coupling byproducts, the 1,2,7-isomer is the superior theoretical choice due to the blocked C2 position.[1][2] However, due to scarcity, custom synthesis or rigorous purification of RG Acid is often the practical alternative.[2][3]

  • Analytical Control: Always verify your "RG Acid" batch using the Ion-Pairing HPLC method described above to ensure it does not contain significant amounts of the 1,2,7 or 1,3,8 isomers, which are common byproducts of naphthalene sulfonation.[2][3]

References

  • PubChem. 1-Naphthol-3,6-disulfonic acid (RG Acid) Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link][1][3]

  • SIELC Technologies. Separation of Naphthalene Sulfonic Acids via HPLC.[1][2][3][4] Application Note. Available at: [Link]

  • Google Patents. Method for detecting naphthalenedisulfonic acid isomers (CN108088917B).[1][2][3] Available at: [1][3]

Sources

Technical Comparison: 1-Hydroxynaphthalene-2,7-disulfonic Acid vs. Neville-Winther Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the synthesis of azo dyes and pharmaceutical intermediates, the purity of naphthalene sulfonic acid precursors is the determinant of yield and chromophore stability. This guide distinguishes two critical, often confused structural analogs:

  • Neville-Winther Acid (NW Acid): 1-Hydroxynaphthalene-4-sulfonic acid.[1][2] A monosulfonic acid used primarily for ortho-coupling .

  • 1-Hydroxynaphthalene-2,7-disulfonic Acid: A disulfonic acid isomer.[2] A structural analog that enables para-coupling .

The Core Distinction: While both share the 1-naphthol core, the presence of a second sulfonic acid group in the 2,7-isomer drastically alters solubility, acidity, and—most critically—the active site for azo coupling.

Structural & Physicochemical Profiling

The primary differentiator is the degree of sulfonation. The additional polar sulfonate group on the 2,7-isomer significantly increases water solubility and polarity compared to the monosulfonated NW Acid.

FeatureNeville-Winther Acid (NW Acid)1-Hydroxynaphthalene-2,7-disulfonic Acid
IUPAC Name 1-Hydroxynaphthalene-4-sulfonic acid1-Hydroxynaphthalene-2,7-disulfonic acid
CAS Number 84-87-7Varies by salt form (Free acid rare)
Molecular Formula C₁₀H₈O₄SC₁₀H₈O₇S₂
Molecular Weight 224.23 g/mol 304.29 g/mol
Sulfonic Groups Mono-sulfonic (Position 4)Di-sulfonic (Positions 2,[3] 7)
Acidity (pKa) Strong acid (Sulfonic pKa < 1)Very Strong acid (Two Sulfonic groups)
Water Solubility Moderate (High as Na-salt)Very High (Due to high polarity)
Coupling Position Position 2 (Ortho) Position 4 (Para)

Chromatographic Separation Protocol (HPLC)[4][5][6][7]

Separating these acids requires a method that addresses their high polarity and strong ionic nature. A standard Reverse Phase (C18) method will likely result in the disulfonic acid eluting near the void volume (t0) unless ion-pairing or high aqueous stability columns are used.

Method Development Logic
  • Polarity: The 2,7-disulfonic acid is significantly more polar than NW acid. It will elute earlier on a C18 column.

  • Ion Suppression: The mobile phase pH must be low (< 2.5) to suppress the ionization of the hydroxyl group (pKa ~9) while keeping the sulfonic groups ionized, or use an ion-pairing agent (TBAH) to increase retention.

Validated Protocol: Ion-Pairing HPLC

Objective: Achieve baseline resolution between Mono- and Di-sulfonated species.

  • Column: C18 End-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Tetrabutylammonium hydroxide (TBAH) in Water, adjusted to pH 6.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 10% B (Isocratic hold for disulfonic elution)

    • 5-15 min: 10% -> 40% B (Elution of NW Acid)

    • 15-20 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Sulfonic absorption) and 280 nm (Naphthalene ring).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Sample (Mixture) Prep Dilution in Mobile Phase A Sample->Prep HPLC HPLC-UV (C18 + TBAH) Separation Mechanism Prep->HPLC Peak1 Peak 1 (Early Elution) 1-Hydroxy-2,7-disulfonic (High Polarity) HPLC->Peak1 tR ~ 3-5 min Peak2 Peak 2 (Late Elution) Neville-Winther Acid (Lower Polarity) HPLC->Peak2 tR ~ 10-12 min MS_Confirm MS Confirmation (ESI-) m/z 303 vs 223 Peak1->MS_Confirm Peak2->MS_Confirm

Figure 1: Analytical workflow for distinguishing the two acids based on polarity-driven retention times.

Spectroscopic Validation (Mass Spectrometry)

When HPLC retention time is ambiguous due to matrix effects, Mass Spectrometry (MS) provides definitive identification based on the molecular ion mass difference of 80 Da (one -SO3 group).

  • Ionization Mode: Electrospray Ionization, Negative Mode (ESI-). Sulfonic acids ionize effortlessly in negative mode.

  • Diagnostic Ions:

CompoundMolecular Ion [M-H]⁻Fragmentation Pattern
Neville-Winther Acid m/z 223 Loss of SO₂ (64 Da) -> m/z 159
1-Hydroxy-2,7-disulfonic m/z 303 Loss of SO₃ (80 Da) -> m/z 223

Protocol Note: Ensure the desolvation line temperature is high (>250°C) to prevent droplet accumulation from the non-volatile buffer if using the HPLC method above. For direct infusion, dissolve in 50:50 MeOH:Water with 0.1% Ammonium Hydroxide.

Functional Performance: The Coupling Mechanism

For drug development and dye synthesis, the chemical reactivity difference is the most critical distinction. The position of the sulfonic acid groups dictates where the diazonium salt (electrophile) can attack the naphthalene ring.

Neville-Winther Acid (1,4-Isomer)[2][8]
  • Mechanism: The 4-position (para) is blocked by the sulfonic group.

  • Directing Effect: The -OH group directs the incoming electrophile to the 2-position (ortho) .[4]

  • Result: Formation of ortho-azo dyes. These often have intramolecular hydrogen bonding between the azo nitrogen and the hydroxyl group, affecting color fastness.

1-Hydroxynaphthalene-2,7-disulfonic Acid
  • Mechanism: The 2-position (ortho) is blocked by a sulfonic group.

  • Directing Effect: The -OH group directs the incoming electrophile to the 4-position (para) .[4]

  • Result: Formation of para-azo dyes.

Coupling Pathway Diagram

CouplingLogic cluster_NW Neville-Winther Acid (1,4) cluster_27 1-Hydroxy-2,7-disulfonic Acid Diazonium Diazonium Salt (Electrophile) NW_Struct Structure: 1-OH, 4-SO3H Diazonium->NW_Struct D27_Struct Structure: 1-OH, 2-SO3H, 7-SO3H Diazonium->D27_Struct NW_Block Para (4) Blocked by Sulfonic Group NW_Struct->NW_Block NW_Product Product: Ortho-Azo Dye (Coupling at C2) NW_Block->NW_Product D27_Block Ortho (2) Blocked by Sulfonic Group D27_Struct->D27_Block D27_Product Product: Para-Azo Dye (Coupling at C4) D27_Block->D27_Product

Figure 2: Steric hindrance dictates the coupling site. NW Acid forces ortho-coupling; 1,2,7-acid forces para-coupling.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6772, 1-Naphthol-4-sulfonic acid (Neville-Winther Acid). Retrieved from [Link]

  • Jandera, P., et al. (2000). Separation of isomeric naphthalenesulphonic acids by micro high-performance liquid chromatography.[5] Journal of Chromatography A, 871(1-2), 139-152. (Demonstrates ion-pairing logic for sulfonic isomers).

  • Zollinger, H. (2003).Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. 3rd Revised Edition. Wiley-VCH. (Authoritative text on Naphthalene sulfonic acid coupling mechanisms).
  • SIELC Technologies. Separation of Naphthalene Sulfonic Acids using Mixed-Mode Chromatography. Retrieved from [Link] (General reference for HPLC method development of acidic isomers).

Sources

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